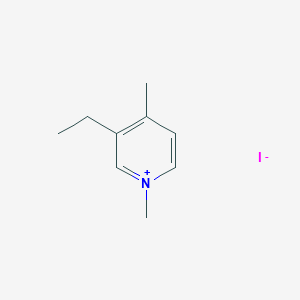
3-Ethyl-1,4-dimethylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1,4-dimethylpyridin-1-ium iodide is an organic compound that belongs to the pyridinium family It is a quaternary ammonium salt with the molecular formula C9H14IN
準備方法
Synthetic Routes and Reaction Conditions
3-Ethyl-1,4-dimethylpyridin-1-ium iodide can be synthesized through a reaction between 4-methylpyridine and iodomethane in the presence of a solvent like 2-propanol . The reaction typically involves heating the mixture to around 323 K to initiate the reaction, followed by cooling to room temperature to allow crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
化学反応の分析
Types of Reactions
3-Ethyl-1,4-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other reduced forms.
Substitution: It can participate in substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridinium salts.
科学的研究の応用
3-Ethyl-1,4-dimethylpyridin-1-ium iodide has several applications in scientific research:
作用機序
The mechanism of action of 3-Ethyl-1,4-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. As a quaternary ammonium salt, it can interact with negatively charged molecules and ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
1,4-Dimethylpyridinium iodide: Similar in structure but lacks the ethyl group at the 3-position.
N-Methyl-4-methylpyridinium iodide: Another related compound with different substituents.
Uniqueness
3-Ethyl-1,4-dimethylpyridin-1-ium iodide is unique due to the presence of the ethyl group at the 3-position, which imparts distinct chemical and physical properties.
特性
CAS番号 |
64088-83-1 |
|---|---|
分子式 |
C9H14IN |
分子量 |
263.12 g/mol |
IUPAC名 |
3-ethyl-1,4-dimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C9H14N.HI/c1-4-9-7-10(3)6-5-8(9)2;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
GYPOQXBFKYRSES-UHFFFAOYSA-M |
正規SMILES |
CCC1=C(C=C[N+](=C1)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



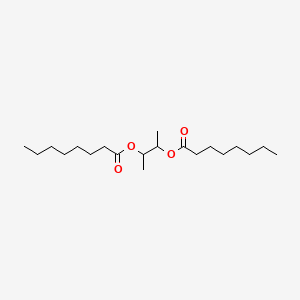
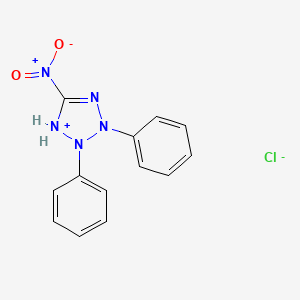
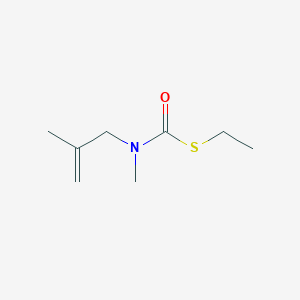
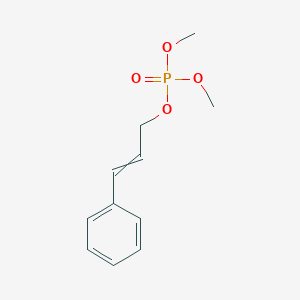

![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)
![N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14486782.png)
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
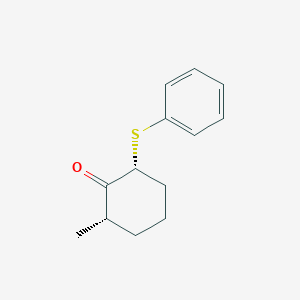
![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)
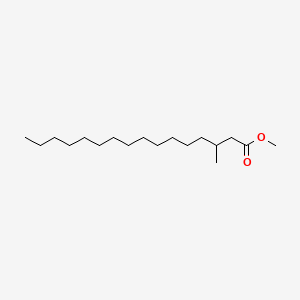
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
